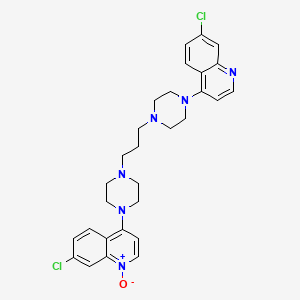
Piperaquine N-Oxide
Vue d'ensemble
Description
Piperaquine N-Oxide is a metabolite of Piperaquine, an antimalarial drug . It is pharmacologically active and plays a significant role in the treatment of malaria .
Synthesis Analysis
Piperaquine and its N-oxide metabolite can be metabolically interconverted via hepatic cytochrome P450 and FMO enzymes . The N-oxidation of Piperaquine to Piperaquine N-Oxide is mainly mediated by CYP3A4 .
Molecular Structure Analysis
The molecular formula of Piperaquine N-Oxide is C29H32Cl2N6O . It contains a total of 75 bonds, including 43 non-H bonds, 23 multiple bonds, 6 rotatable bonds, 1 double bond, 22 aromatic bonds, 6 six-membered rings, 2 ten-membered rings, 2 tertiary amine(s) (aliphatic), and 2 tertiary amine(s) (aromatic) .
Chemical Reactions Analysis
The N-oxidation of Piperaquine to Piperaquine N-Oxide is mainly mediated by CYP3A4, and Piperaquine N-Oxide can rapidly reduce back to Piperaquine via cytochrome P450 (P450)/flavin-containing monooxygenase enzymes .
Physical And Chemical Properties Analysis
Piperaquine N-Oxide has a molecular weight of 551.5 g/mol . It has a topological polar surface area of 51.3 Ų .
Applications De Recherche Scientifique
Antimalarial Efficacy : Piperaquine has been widely used in combination with dihydroartemisinin as part of artemisinin-based combination therapies (ACTs) for treating malaria. Studies have shown that piperaquine is effective against both Plasmodium falciparum and Plasmodium vivax strains, with a good safety and tolerance profile (Davis et al., 2005).
Metabolism and Pharmacokinetics : Piperaquine N-Oxide (M1), one of the major metabolites of piperaquine, has been studied for its antimalarial activity and pharmacokinetic profile. It exhibits considerable antimalarial activity and a long elimination half-life, contributing to the efficacy of piperaquine as a partner drug in ACTs (Liu et al., 2018).
Resistance Development : The use of dihydroartemisinin-piperaquine has led to concerns about the development of drug resistance. Genetic studies suggest that copy number variations and single-nucleotide polymorphisms may be associated with piperaquine resistance (Eastman et al., 2011).
Pharmacodynamics in Children : Research has also focused on the pharmacokinetics and pharmacodynamics of piperaquine in children with malaria. Findings suggest an increased dose regimen for young children might be beneficial due to their lower piperaquine concentrations and total exposure compared to older children (Tarning et al., 2012).
Drug Interactions : Investigations into the interaction between piperaquine and other antimalarial drugs, such as primaquine, indicate significant interactions that could influence the pharmacokinetic profile and efficacy of these drugs when used in combination (Hanboonkunupakarn et al., 2014).
Mécanisme D'action
Target of Action
Piperaquine N-Oxide, a metabolite of Piperaquine, primarily targets the Plasmodium falciparum parasite’s haem detoxification pathway . This pathway plays a crucial role in the survival of the parasite, making it an effective target for antimalarial drugs.
Mode of Action
It is believed to function similarly to chloroquine, by accumulating in the parasite’s digestive vacuole and interfering with the detoxification of heme into hemozoin . This disruption of the detoxification process is detrimental to the parasite, leading to its death.
Biochemical Pathways
The N-oxidation of Piperaquine to Piperaquine N-Oxide (PN1) is mainly mediated by CYP3A4 , a member of the cytochrome P450 family of enzymes . PN1 can then rapidly reduce back to Piperaquine via cytochrome P450 (P450)/flavin-containing monooxygenase enzymes . This interconversion between Piperaquine and PN1 is a key aspect of the drug’s biochemical pathway.
Pharmacokinetics
Piperaquine is slowly absorbed and exhibits multiple peaks in its plasma concentration curve, suggestive of enterohepatic recycling occurring alongside the absorption process . It is mainly metabolized into a pharmacologically active N-oxide metabolite (PN1) in humans . The hepatic clearance of Piperaquine is negligible, with the unbound hepatic clearance decreasing by 2.5% in humans .
Result of Action
The result of Piperaquine N-Oxide’s action is the inhibition of the Plasmodium falciparum parasite’s haem detoxification pathway . This leads to the death of the parasite and the effective treatment of malaria.
Action Environment
The action of Piperaquine N-Oxide can be influenced by various environmental factors. For instance, the presence of certain inhibitors can affect the N-oxidation pathway in liver microsomes .
Propriétés
IUPAC Name |
7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]-1-oxidoquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32Cl2N6O/c30-22-2-4-24-26(20-22)32-8-6-27(24)35-16-12-33(13-17-35)9-1-10-34-14-18-36(19-15-34)28-7-11-37(38)29-21-23(31)3-5-25(28)29/h2-8,11,20-21H,1,9-10,12-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGYMJCKLXKEMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=[N+](C=C3)[O-])Cl)C5=C6C=CC(=CC6=NC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32Cl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858318 | |
| Record name | 7-Chloro-4-(4-{3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl}piperazin-1-yl)-1-oxo-1lambda~5~-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperaquine N-Oxide | |
CAS RN |
925673-46-7 | |
| Record name | 7-Chloro-4-[4-[3-[4-(7-chloro-1-oxido-4-quinolinyl)-1-piperazinyl]propyl]-1-piperazinyl]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925673-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-4-(4-(3-(4-(7-chloro-1-oxido-4-quinolinyl)-1-piperazinyl)propyl)-1-piperazinyl)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925673467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-4-(4-{3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl}piperazin-1-yl)-1-oxo-1lambda~5~-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-CHLORO-4-(4-(3-(4-(7-CHLORO-1-OXIDO-4-QUINOLINYL)-1-PIPERAZINYL)PROPYL)-1-PIPERAZINYL)QUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2EDP2M72B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the antimalarial activity of Piperaquine N-Oxide compared to its parent drug, piperaquine?
A1: Research indicates that both piperaquine and its metabolites, including Piperaquine N-Oxide (M1) and piperaquine N,N-dioxide (M2), exhibit significant in vitro and in vivo activity against Plasmodium falciparum and Plasmodium yoelii []. While piperaquine demonstrates the highest potency with an IC50 of 4.5 nM against Pf3D7, Piperaquine N-Oxide exhibits comparable efficacy in terms of recrudescence and survival time in mice. Piperaquine N,N-dioxide shows relatively weaker antimalarial potency compared to the parent drug and Piperaquine N-Oxide [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



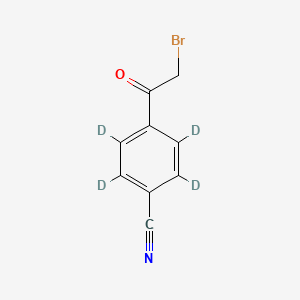


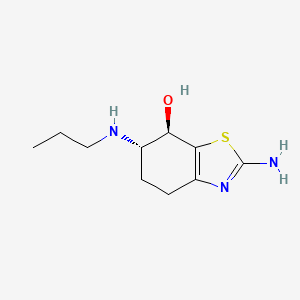
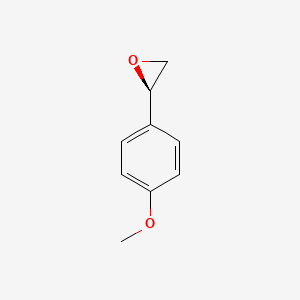


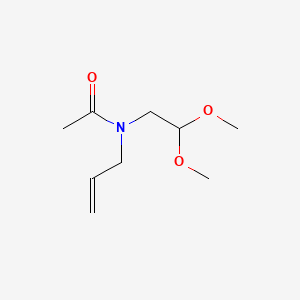
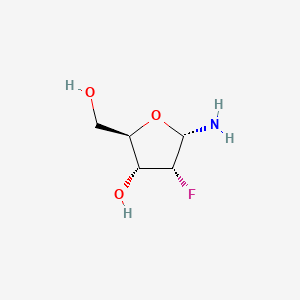
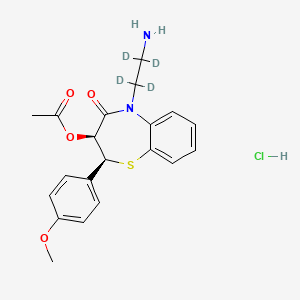
![4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid](/img/structure/B586979.png)